

# mass spectrometry fragmentation pattern of 2-((3-Chlorophenyl)amino)benzamide

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## Compound of Interest

**Compound Name:** 2-((3-Chlorophenyl)amino)benzamide  
**CAS No.:** 13625-33-7  
**Cat. No.:** B084410

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Technical Whitepaper: Elucidating the Mass Spectrometry Fragmentation of **2-((3-Chlorophenyl)amino)benzamide**

## Part 1: Executive Summary & Chemical Context

The structural elucidation of **2-((3-Chlorophenyl)amino)benzamide** (MW: 246.69 Da) presents a classic case study in "ortho-effect" mass spectrometry. This molecule, structurally analogous to anthranilamide and fenamate derivatives, exhibits a fragmentation pattern governed by the proximity of the secondary amine bridge and the primary amide group.

For researchers in drug metabolism and pharmacokinetics (DMPK), understanding this fragmentation is critical. The molecule often appears as a synthetic intermediate or a degradation product of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. Its mass spectral signature is defined by two key features: the chlorine isotope pattern (

) and a dominant neutral loss of ammonia (

) driven by intramolecular cyclization.

This guide provides a definitive mechanistic breakdown of the fragmentation pathways, validated by thermodynamic principles of gas-phase ion chemistry.

## Part 2: Experimental Configuration (Best Practice)

To replicate the fragmentation data described below, the following experimental conditions are recommended. These parameters ensure the generation of the protonated precursor

without premature in-source fragmentation, while allowing for controlled dissociation in the collision cell.

Parameter	Setting	Rationale
Ionization Mode	ESI Positive (+)	Amides and amines protonate readily on the carbonyl oxygen or amine nitrogen.
Capillary Voltage	3.0 - 3.5 kV	Standard range to maintain stable spray without discharge.
Cone Voltage	20 - 30 V	Sufficient to decluster adducts but low enough to preserve the precursor (247).
Collision Energy (CE)	Ramp 15 - 45 eV	Low CE (15-20) reveals the primary loss ( ); High CE (>35) reveals ring cleavage.
Mass Analyzer	Q-TOF or Orbitrap	High-resolution mass spectrometry (HRMS) is required to confirm elemental composition (e.g., distinguishing from ).

## Part 3: Fragmentation Mechanics & Spectral Analysis

### The Precursor Ion ( 247)

In positive ESI, the molecule forms the singly charged cation

- Monoisotopic Mass ( ): 247.06 Da
- Isotopic Signature: A distinct M+2 peak at 249.06 (approx. 33% intensity) confirms the presence of a single chlorine atom.
- Protonation Site: The most thermodynamically favorable site is the amide oxygen, owing to resonance stabilization from the benzene ring and the amino group.

### Primary Pathway: The "Ortho-Effect" Cyclization ( 230)

The base peak in the MS/MS spectrum arises from the neutral loss of ammonia (17 Da).

- Transition:  
247  
230
- Mechanism: This is not a random loss. The secondary amine nitrogen (bridging the two rings) acts as a nucleophile, attacking the carbonyl carbon of the protonated amide.
- Result: This intramolecular substitution expels , closing the ring to form a stable tricyclic cation, likely a protonated 9-chloroacridone or a benzoxazinone derivative. This "ortho-effect" is the diagnostic fingerprint of N-phenylanthranilamides.

### Secondary Pathway: Carbonyl Ejection ( 202)

Following the formation of the cyclic

230 ion, higher collision energies induce the loss of carbon monoxide (28 Da).

- Transition:

230

202

- Structure: The resulting ion is a carbazole-like radical cation or a stabilized phenyl-indole derivative. This step confirms the presence of the carbonyl group in the previous intermediate.

## Tertiary Pathway: Bridge Cleavage (120)

At high collision energies, the central C-N bonds break.

- Fragment:

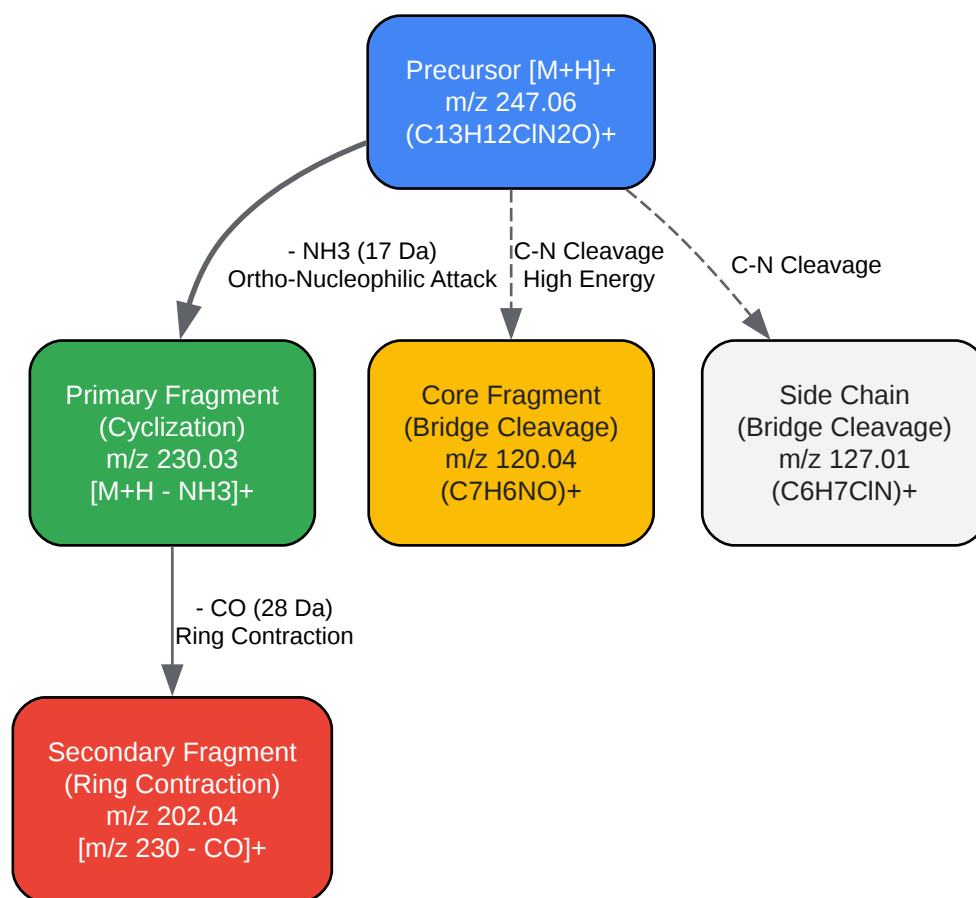
120 (

)

- Identity: This corresponds to the 2-aminobenzoyl cation (or protonated benzisoxazole). It signifies the rupture of the bond between the bridging nitrogen and the chlorophenyl ring, leaving the benzamide core intact.

## Part 4: Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the precursor and its fragments. The color coding differentiates the stable precursor (blue), primary fragments (green), and secondary degradation products (red).



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Figure 1: Proposed fragmentation pathway of **2-((3-Chlorophenyl)amino)benzamide** under ESI-CID conditions. The dominant pathway involves the loss of ammonia to form a tricyclic acridone-like core.

## Part 5: Data Summary Table

Use this table to validate your spectral peaks. Mass values are calculated based on the isotope.

Ion Identity	Formula	Theoretical	Mass Error Tolerance	Key Mechanism
Precursor		247.0633	ppm	Protonation
Base Peak		230.0367	ppm	Loss of (Cyclization)
Fragment 2		202.0418	ppm	Loss of from 230
Fragment 3		120.0444	ppm	Cleavage of C-N bridge (Benzamide core)
Fragment 4		128.0261	ppm	Cleavage of C-N bridge (Chloroaniline core)

## References

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## Sources

- [1. Benzamide \[webbook.nist.gov\]](#)
- [2. Benzamide \[webbook.nist.gov\]](#)
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